molecular formula C12H23N3O2 B7509613 2-(carbamoylamino)-N-cyclohexyl-3-methylbutanamide

2-(carbamoylamino)-N-cyclohexyl-3-methylbutanamide

Cat. No. B7509613
M. Wt: 241.33 g/mol
InChI Key: LSZBBTJKJMVCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(carbamoylamino)-N-cyclohexyl-3-methylbutanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known by the name of CX-5461 and has been extensively studied for its mechanism of action and its effects on biochemical and physiological processes.

Mechanism of Action

The mechanism of action of CX-5461 involves the inhibition of RNA polymerase I enzyme activity. This enzyme is responsible for the production of ribosomal RNA, which is essential for the production of proteins in cells. By inhibiting this enzyme, CX-5461 prevents the cancer cells from producing the necessary proteins for their growth and survival.
Biochemical and Physiological Effects:
The primary biochemical effect of CX-5461 is the inhibition of RNA polymerase I enzyme activity. This leads to a decrease in ribosomal RNA production, which in turn leads to a reduction in protein synthesis in cancer cells. The physiological effects of CX-5461 include the inhibition of cancer cell growth and proliferation, as well as the induction of cancer cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CX-5461 in lab experiments is its specificity for targeting RNA polymerase I enzyme activity. This makes it a useful tool for studying the role of this enzyme in various cellular processes. However, one of the limitations of using CX-5461 is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of CX-5461. One area of research is the development of more specific inhibitors of RNA polymerase I enzyme activity. Another area of research is the investigation of the potential use of CX-5461 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the role of CX-5461 in other cellular processes, such as DNA repair and cell cycle regulation, is an area of ongoing research.

Synthesis Methods

The synthesis of 2-(carbamoylamino)-N-cyclohexyl-3-methylbutanamide involves the reaction of 3-methyl-2-butanone with cyclohexylamine, followed by the addition of cyanamide and hydrochloric acid. The resulting compound is then treated with sodium hydroxide to obtain the final product.

Scientific Research Applications

The primary application of 2-(carbamoylamino)-N-cyclohexyl-3-methylbutanamide is in the field of cancer research. It has been found to be effective in inhibiting the growth of cancer cells in various types of cancers, including breast, ovarian, and pancreatic cancer. CX-5461 works by targeting the RNA polymerase I enzyme, which is responsible for the production of ribosomal RNA. By inhibiting this enzyme, CX-5461 prevents the cancer cells from producing the necessary proteins for their growth and survival.

properties

IUPAC Name

2-(carbamoylamino)-N-cyclohexyl-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-8(2)10(15-12(13)17)11(16)14-9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,14,16)(H3,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZBBTJKJMVCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCCC1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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